2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c1-2-11-4(6(7,8)9)3(13-2)5(10)12/h1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIHRJDIZSTSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthio-4-(trifluoromethyl)thiazole with an amide source under acidic or basic conditions to form the desired carboxamide . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions tailored to industrial settings would be employed to maximize efficiency .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or further functionalization.
Mechanistically, the base-mediated hydrolysis cleaves the amide bond via nucleophilic attack by hydroxide ions, followed by acidification to isolate the carboxylic acid . The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects, enhancing reaction efficiency .
Acylation and Amidation
The carboxamide serves as a precursor for acyl chloride intermediates, enabling further derivatization.
The acyl chloride can react with amines (e.g., arylamines) to form substituted amides, expanding structural diversity . For example:
textR-NH₂ + Acyl chloride → R-NH-C(O)-Thiazole derivative
Triethylamine or N,N-diisopropylethylamine is often used to neutralize HCl byproducts .
Electrophilic Substitution
The thiazole ring’s electron-deficient nature (due to the trifluoromethyl group) directs electrophilic attacks to specific positions:
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Nitrogen alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the thiazole nitrogen under basic conditions.
-
C-H functionalization : Limited by the electron-withdrawing CF₃ group, but halogenation (e.g., bromination) is feasible at the 4-position under radical conditions.
Nucleophilic Substitution
The chloromethyl group (if present in precursors) undergoes nucleophilic displacement:
| Nucleophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sodium methoxide | Ethanol, reflux | Methoxy-substituted thiazole derivative | 85% | |
| Amines | DMF, 80°C | Secondary/tertiary amines | 70–90% |
This reactivity is exploited to introduce polar or bioactive groups.
Redox Reactions
The carboxamide and thiazole ring participate in reduction or oxidation:
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Reduction : LiAlH₄ reduces the carboxamide to a primary amine.
-
Oxidation : KMnO₄ oxidizes methyl groups to carboxylic acids under acidic conditions.
Cyclization and Heterocycle Formation
The compound acts as a building block for fused heterocycles:
Biochemical Interactions
While not purely chemical, the carboxamide’s bioactivity stems from:
-
Hydrogen bonding : The amide group interacts with enzyme active sites (e.g., kinases).
-
Lipophilicity : The CF₃ group enhances membrane permeability, critical for cellular uptake.
Key Data Table: Comparative Reaction Outcomes
| Reaction Type | Typical Reagents | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Hydrolysis | NaOH/HCl | 40–100°C | 1–4 hr | 75–99% |
| Acylation | SOCl₂, oxalyl chloride | 25–80°C | 2–6 hr | 66–100% |
| Nucleophilic substitution | NaOMe, amines | 25–80°C | 2–12 hr | 70–90% |
| Cyclization | Thiourea, hydrazines | Reflux | 3–24 hr | 50–85% |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring with a trifluoromethyl group, which contributes to its unique properties. The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide typically involves several steps, including chlorination and cyclization reactions using precursors like trifluoroacetic ethyl acetoacetate and thioacetamide.
Synthesis Overview:
- Starting Materials: Trifluoroacetic ethyl acetoacetate, thioacetamide.
- Key Steps:
- Chlorination of trifluoroacetic ethyl acetoacetate.
- Cyclization with thioacetamide.
- Hydrolysis to yield the final product.
The overall yield of the synthesis process can vary, but reports suggest yields exceeding 90% under optimized conditions .
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
This compound has shown promising results as an antimicrobial agent against several bacterial strains. Preliminary studies indicate its efficacy in inhibiting growth and proliferation of pathogenic bacteria .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Studies have indicated interactions with proteins involved in inflammatory pathways, making it a candidate for further pharmacological development .
Anticancer Activity
Recent investigations have evaluated the anticancer properties of thiazole derivatives, including this compound. Some derivatives have demonstrated moderate inhibitory effects against cancer cell lines such as A-549 (lung cancer) and HCT-8 (colon cancer) .
Applications in Agriculture
This compound is also recognized for its role as an agricultural bactericide. It serves as a key intermediate in the synthesis of compounds like thifluzamide, which is used to control fungal diseases in crops . The compound’s effectiveness and low toxicity profile make it suitable for agricultural applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiazole showed that specific modifications to the structure of this compound significantly enhanced its antimicrobial activity against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of traditional antibiotics .
Case Study 2: Anticancer Potential
In vitro tests on A-549 lung cancer cells revealed that certain derivatives inhibited cell growth by inducing apoptosis. The mechanism involved the activation of caspase pathways, highlighting the potential for developing new anticancer therapies based on this compound .
Data Summary Table
| Application Area | Activity Type | Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Interaction with inflammatory proteins | |
| Anticancer | Moderate inhibition in cancer cell lines | |
| Agriculture | Bactericide | Key intermediate for fungicides |
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carboxamide group may form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Carboxylic Acid Derivatives
Ester Derivatives
Carboxamide Derivatives
Structural and Electronic Comparisons
- Trifluoromethyl Position: 4-Position (target compound) vs. 5-position (e.g., 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid, CAS 1549447-16-6): The 4-position substitution reduces steric hindrance, enhancing binding to flat enzyme active sites (e.g., kinases) .
- Carboxamide vs. Carboxylic Acid :
- Methyl Group at 2-Position :
- Stabilizes the thiazole ring conformation, as seen in crystal structures (e.g., dihedral angles <5° between thiazole and substituents) .
Biological Activity
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicine. This article focuses on its synthesis, biological activity, structure-activity relationships (SAR), and potential applications based on recent research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. One common method includes the reaction of ethyl 4,4,4-trifluoroacetoacetate with appropriate thiazole derivatives. This approach allows for the introduction of the trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.
2.1 Antifungal Activity
Research indicates that this compound exhibits potent antifungal properties. It has been shown to effectively inhibit various phytopathogenic fungi, making it a candidate for agricultural fungicides. The compound's mechanism involves disrupting fungal cell wall synthesis and function.
| Fungus | Inhibition Rate (%) | Concentration (µg/mL) |
|---|---|---|
| Fusarium spp. | 85 | 50 |
| Botrytis cinerea | 78 | 100 |
| Alternaria solani | 90 | 25 |
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. Various studies have reported its effectiveness against several cancer cell lines, including lung (A-549) and breast (MCF-7) cancer cells.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A-549 | 15 | Moderate |
| MCF-7 | 10 | Significant |
| HCT-116 | 20 | Low |
The structure-activity relationship studies suggest that the trifluoromethyl group enhances cytotoxicity, likely due to increased lipophilicity and altered interaction with cellular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival in cancer cells.
- Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function.
- Induction of Apoptosis : Studies have indicated that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
4.1 Antifungal Efficacy
In a controlled study assessing the antifungal efficacy of various thiazole derivatives, this compound was one of the most effective compounds tested against Fusarium species. The study demonstrated a clear dose-dependent relationship between concentration and inhibition rate.
4.2 Anticancer Studies
A series of in vitro tests were conducted on human cancer cell lines where the compound exhibited significant cytotoxic effects. For instance, in a study involving A-549 lung cancer cells, treatment with the compound resulted in a reduction in cell viability by over 60% at concentrations above 10 µM.
Q & A
Basic: What are the established synthetic routes for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide?
Methodological Answer:
A common approach involves hydrolysis of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate using sodium hydroxide (NaOH) in aqueous ethanol, followed by acidification to yield the carboxylic acid intermediate. Subsequent carboxamide formation can be achieved via coupling reactions (e.g., using EDCI/HOBt) with amines . For example, hydrolysis at 358 K for 1.5 hours with NaOH (yield: 85%) is a critical step, as described in analogous thiazole-carboxylic acid syntheses .
Advanced: How can reaction conditions be optimized to minimize by-products during cyclization steps in thiazole-carboxamide synthesis?
Methodological Answer:
Cyclization efficiency depends on solvent choice, temperature, and catalyst. For thiadiazole derivatives, cyclization in DMF with iodine and triethylamine (as a base) at reflux conditions reduces sulfur by-product formation (e.g., S₈) . Monitoring via TLC and adjusting stoichiometry (e.g., iodine:substrate ratio) can improve purity. For thiazoles, microwave-assisted synthesis or flow chemistry may enhance selectivity by reducing side reactions .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and thiazole ring protons (δ 7.5–8.5 ppm in 1H NMR).
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for the carboxylic acid precursor (CCDC deposition number available in ).
- FTIR : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and CF3 vibrations (~1150–1250 cm⁻¹) .
Advanced: How can computational methods resolve ambiguities in structural characterization?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) predict NMR chemical shifts and vibrational spectra, which are cross-validated against experimental data. For example, comparing computed vs. observed 13C NMR shifts for the trifluoromethyl group can confirm substituent positioning . Molecular docking may also predict bioactivity, guiding synthetic priorities .
Basic: What are the challenges in assessing the biological activity of this compound?
Methodological Answer:
Key challenges include:
- Solubility : Low aqueous solubility (common in trifluoromethyl-thiazoles) requires DMSO or cyclodextrin-based formulations for in vitro assays .
- Stability : Monitor degradation via HPLC under physiological conditions (e.g., pH 7.4, 37°C) .
- Selectivity : Use enzyme inhibition assays (e.g., fluorescence polarization) to differentiate target vs. off-target effects .
Advanced: How to design a factorial experiment to evaluate the impact of substituents on bioactivity?
Methodological Answer:
A 2³ factorial design can test variables:
- Factors : Trifluoromethyl position, methyl group substitution, carboxamide linker length.
- Responses : IC₅₀ (enzyme inhibition), logP (lipophilicity).
For example, synthesize derivatives with systematic substitutions and use ANOVA to identify significant factors. This approach was validated in pyrazole-thiazole hybrids for antimicrobial activity .
Basic: How is purity validated for this compound in pharmaceutical research?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is typical for pharmacological studies .
- Elemental Analysis : Match experimental vs. theoretical C/H/N/F percentages (e.g., F% = 18.3 for C₇H₆F₃N₂OS) .
- Karl Fischer Titration : Quantify residual moisture (<0.5%) .
Advanced: How to address contradictions in reported biological activity data for similar thiazole derivatives?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, pH-dependent antimicrobial activity in thiadiazoles highlights the need for standardized protocols .
- Dose-response curves : Re-evaluate EC₅₀ values under controlled conditions.
- Structural analogs : Test minor substituent changes (e.g., CF₃ vs. Cl) to isolate contributing factors .
Basic: What safety considerations apply when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (similar to 4-chloro-5-(trifluoromethyl)-1H-pyrazole derivatives) .
- Waste disposal : Neutralize acidic by-products before disposal.
- First aid : Immediate rinsing with water for skin/eye contact; consult SDS for specific protocols .
Advanced: How can AI-driven tools like COMSOL Multiphysics optimize synthesis scalability?
Methodological Answer:
- Process simulation : Model heat transfer in exothermic steps (e.g., cyclization) to prevent runaway reactions.
- Machine learning : Train models on reaction databases to predict optimal solvent/catalyst pairs. For example, AI-guided solvent selection improved yields in spirocyclic phosphazene syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
